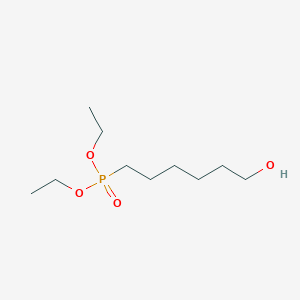
Diethyl (6-Hydroxyhexyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD24450216 is a chemical compound with unique properties that have garnered interest in various scientific fields
Méthodes De Préparation
The preparation of MFCD24450216 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that include the use of specific reagents and catalysts. Industrial production methods for MFCD24450216 are designed to ensure high yield and purity, making the process efficient and scalable for large-scale production.
Analyse Des Réactions Chimiques
MFCD24450216 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Applications De Recherche Scientifique
MFCD24450216 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, MFCD24450216 is being investigated for its therapeutic potential in treating certain diseases. Additionally, the compound has industrial applications, including its use in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of MFCD24450216 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
MFCD24450216 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or similar chemical properties. By comparing MFCD24450216 with these compounds, researchers can better understand its distinct characteristics and potential advantages in various applications.
Conclusion
MFCD24450216 is a versatile compound with significant potential in various scientific fields. Its unique properties, preparation methods, chemical reactions, and applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. By understanding its mechanism of action and comparing it with similar compounds, scientists can further explore its potential and develop new applications for this intriguing chemical compound.
Propriétés
Formule moléculaire |
C10H23O4P |
|---|---|
Poids moléculaire |
238.26 g/mol |
Nom IUPAC |
6-diethoxyphosphorylhexan-1-ol |
InChI |
InChI=1S/C10H23O4P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9-11/h11H,3-10H2,1-2H3 |
Clé InChI |
DEEGUCPKUWITSA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCCCCCO)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















